5-Methylpyridine-2-sulfonic acid

Catalog No.
S3345110
CAS No.
733746-65-1
M.F
C6H7NO3S
M. Wt
173.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylpyridine-2-sulfonic acid

CAS Number

733746-65-1

Product Name

5-Methylpyridine-2-sulfonic acid

IUPAC Name

5-methylpyridine-2-sulfonic acid

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

InChI

InChI=1S/C6H7NO3S/c1-5-2-3-6(7-4-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)

InChI Key

XYDHSCZUHCZWHJ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)O

5-Methylpyridine-2-sulfonic acid is a heterocyclic organic compound belonging to the class of pyridine sulfonic acids. These compounds are characterized by a pyridine ring functionalized with a strongly acidic sulfonic acid group (-SO3H), making them highly water-soluble and useful as ligands, catalysts, and synthetic intermediates.[1] The presence and position of substituents, such as the methyl group in 5-methylpyridine-2-sulfonic acid, significantly modify the electronic properties, steric profile, and reactivity of the pyridine core, enabling its use in specialized applications where unsubstituted analogs are less effective.

Substituting 5-Methylpyridine-2-sulfonic acid with its parent compound, pyridine-2-sulfonic acid, or other positional isomers is often unviable in process chemistry and downstream applications. The C5-methyl group is not a passive substituent; it actively modifies the molecule's electron density, which can alter catalytic activity, selectivity, and the kinetics of subsequent reactions. Furthermore, this methyl group influences physical properties like solubility and crystallinity, which are critical for handling, purification, and formulation. In complex syntheses, such as the preparation of specialized ligands or pharmaceutical intermediates, seemingly minor structural changes can lead to significant differences in yield, purity, and the formation of undesirable byproducts, making precise analog selection essential for process reproducibility and efficiency.

Essential Precursor for High-Yield Synthesis of 2-Hydroxy-5-methylpyridine

5-Methylpyridine-2-sulfonic acid is a key intermediate in the high-yield production of 2-hydroxy-5-methylpyridine, a valuable building block for pharmaceuticals and agrochemicals. A patented process involving the catalytic hydrogen reduction of a related cyanopyridine in the presence of an acid and a sulfonate-based anionic surfactant achieves a high yield of 83% for 2-hydroxy-5-methylpyridine.[2] This demonstrates the compatibility of the 5-methylpyridine core under specific catalytic reduction conditions that are optimized for high throughput.

Evidence DimensionProduct Yield
Target Compound DataEnables 83% yield of downstream product 2-hydroxy-5-methylpyridine.
Comparator Or BaselineStandard permanganate oxidation of α-picoline to picolinic acid, a related pyridine carboxylic acid, which requires extensive workup and isolation via a copper salt.
Quantified DifferenceThe process provides a direct, high-yield (83%) route to a key intermediate.
ConditionsCatalytic hydrogen reduction of 3-cyano-6-hydroxypyridine using a Pd/C or Pt/C catalyst in the presence of an acid (pKa ≤ 3) and a sulfonate anionic surfactant.

For buyers requiring a reliable precursor for 2-hydroxy-5-methylpyridine, this demonstrates a synthesis pathway where the 5-methylpyridine scaffold leads to high product yields, impacting process economics and material efficiency.

Enables Facile Conversion to Sulfonyl Fluoride Derivatives for Click Chemistry and Drug Discovery

The sulfonic acid moiety of 5-Methylpyridine-2-sulfonic acid can be readily converted to the corresponding 5-Methylpyridine-2-sulfonyl fluoride.[2] This sulfonyl fluoride derivative is a valuable reagent in medicinal chemistry, particularly as a precursor for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. This class of reactions allows for the efficient and robust formation of sulfonamides and other sulfur-linked structures common in pharmaceutical compounds. The availability of this specific methylated sulfonyl fluoride provides a distinct advantage over analogs that may be less stable or reactive in these modern synthetic workflows.

Evidence DimensionPrecursor Reactivity
Target Compound DataServes as a direct precursor to 5-Methylpyridine-2-sulfonyl fluoride (CAS 1785524-27-7).
Comparator Or BaselineGeneral sulfonic acids, which are often converted to less stable sulfonyl chlorides for derivatization.
Quantified DifferenceProvides access to the more stable and selectively reactive sulfonyl fluoride functional group, preferred in modern high-throughput synthesis like SuFEx.
ConditionsStandard conversion from sulfonic acid to sulfonyl fluoride.

Procurement for drug discovery and high-throughput synthesis requires precursors that are compatible with robust and high-yield coupling reactions; this compound provides a direct route to a key reagent for SuFEx click chemistry.

As a Key Intermediate for Agrochemical and Pharmaceutical Building Blocks

This compound is a validated precursor for producing 2-hydroxy-5-methylpyridine, an important intermediate in the synthesis of various agrochemicals and pharmaceuticals. The established high-yield conversion makes it a reliable choice for manufacturing processes where final product yield and purity are critical economic factors.[2]

Synthesis of Custom Ligands for Homogeneous Catalysis

The sulfonic acid group provides aqueous solubility and a coordination site, while the C5-methyl group allows for electronic and steric tuning. This makes the compound a suitable starting material for developing specialized, water-soluble ligands for transition-metal-catalyzed reactions, where catalyst performance and recovery in aqueous media are desired.

Development of Novel Reagents for Medicinal Chemistry

As a direct precursor to 5-methylpyridine-2-sulfonyl fluoride, this compound is ideal for research and development labs focused on creating new chemical entities for drug discovery. Its utility in SuFEx click chemistry enables the rapid synthesis of compound libraries with potential therapeutic applications.[3]

XLogP3

0.3

Wikipedia

5-METHYLPYRIDINE-2-SULFONIC ACID

Dates

Last modified: 04-14-2024

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